3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one
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Overview
Description
3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a complex organic compound belonging to the pyrazolo[3,4-d][1,3]oxazine family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the oxazine ring: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone to form the oxazine ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can inhibit or modulate the activity of these targets, leading to various biological effects such as cell cycle arrest, apoptosis, or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.
Pyrazolo[3,4-d]triazines: Another class of compounds with similar structural features and biological activities.
Uniqueness
3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEZJYKYBJPUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)F)N)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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